[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate
Description
[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate is a synthetically modified carbohydrate derivative featuring a six-membered oxane ring. Key structural attributes include:
- Acetyl groups: Diacetylation at positions 4 and 5 on the oxane ring.
- Azidoethoxy substituent: A 2-azidoethoxy group at position 6, enabling click chemistry applications (e.g., bioconjugation via azide-alkyne cycloaddition) .
- Methyl group: A 2-methyl substitution on the oxane ring, influencing steric and electronic properties.
- Acetate ester: Positioned at C-3, enhancing lipophilicity compared to hydroxylated analogs.
This compound is primarily utilized in glycobiology research, particularly for synthesizing probes or drug-delivery systems due to its reactive azide functionality .
Properties
Molecular Formula |
C14H21N3O8 |
|---|---|
Molecular Weight |
359.33 g/mol |
IUPAC Name |
[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C14H21N3O8/c1-7-11(23-8(2)18)12(24-9(3)19)13(25-10(4)20)14(22-7)21-6-5-16-17-15/h7,11-14H,5-6H2,1-4H3/t7?,11-,12?,13+,14-/m1/s1 |
InChI Key |
SWFHDHBVUMLTMW-PYCPPJMOSA-N |
Isomeric SMILES |
CC1[C@H](C([C@@H]([C@@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule features a 2-methyloxane (pyranose) core with three critical functional groups:
- Diacetyloxy groups at positions 4 and 5.
- A 2-azidoethoxy substituent at position 6.
- An acetate ester at position 3.
Key synthetic challenges include:
Preparation Methods
Starting Material Selection
The synthesis typically begins with methyl α-D-rhamnopyranoside due to its inherent 2-methyl group and axial hydroxyl orientations, which simplify stereochemical control. Alternative substrates like glucopyranosides require additional steps to introduce the 2-methyl group.
Stepwise Protection of Hydroxyl Groups
Initial Acetylation
The 4- and 5-hydroxyl groups are acetylated first using acetic anhydride in anhydrous pyridine (0°C, 12 hr), achieving >90% yield. The 3-hydroxyl remains unprotected for subsequent functionalization.
Reaction Conditions:
| Step | Reagents | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| 1 | Ac₂O, Pyridine | Pyridine | 0°C | 12 hr | 92% |
Introduction of the Azidoethoxy Group
The 6-hydroxyl is converted to a leaving group (e.g., tosylate ) using tosyl chloride in dichloromethane (DCM). Subsequent nucleophilic substitution with 2-azidoethanol in dimethylformamide (DMF) at 60°C for 24 hr introduces the azidoethoxy chain.
Reaction Conditions:
| Step | Reagents | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| 2a | TsCl, Et₃N | DCM | 25°C | 3 hr | 85% |
| 2b | NaN₃, 2-Azidoethanol | DMF | 60°C | 24 hr | 78% |
Optimization Strategies
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The acetoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Oxo derivatives with altered functional groups.
Reduction Products: Amino derivatives with the azido group reduced to an amine.
Substitution Products: Compounds with new functional groups replacing the acetoxy groups.
Scientific Research Applications
[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the azido group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The acetoxy groups can undergo hydrolysis, releasing acetic acid and exposing hydroxyl groups that can further react with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below compares the target compound with structurally related derivatives:
Key Differences and Implications
Azide vs. Purine/Phenoxy Substituents: The target compound’s 2-azidoethoxy group provides reactivity for click chemistry, unlike the purine (nucleobase analog) or phenoxy (aromatic ether) groups in analogs . Biological relevance: Purine-containing derivatives (e.g., ) may mimic nucleosides, whereas azide-functionalized compounds are more suited for labeling or conjugation .
Acetylation Pattern: Diacetylation (target) vs. triacetylation () alters solubility and steric hindrance.
Methyl and Acetamido Groups :
- The 2-methyl group in the target compound reduces ring flexibility compared to acetamido-containing analogs (), which may enhance binding specificity in enzyme interactions .
Physicochemical Properties
- Solubility : The target compound’s diacetylation and azide group balance polarity, making it moderately soluble in polar aprotic solvents (e.g., DMSO). Triacetylated analogs () are less polar.
- Stability: Azide groups require protection from light and heat, whereas acetamido () and phenoxy () substituents are more stable under standard conditions .
Biological Activity
[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate is a complex organic compound belonging to the glycoside class. Its unique structure, characterized by multiple acetoxy groups and an azidoethoxy substituent, positions it as a promising candidate for research in medicinal chemistry and drug development. The molecular formula of this compound is C₁₄H₂₁N₃O₈, with a molecular weight of approximately 359.33 g/mol .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step synthetic pathways that can vary based on the availability of starting materials and desired yields. The presence of acetoxy and azido groups suggests potential reactivity that could be exploited for further modifications or applications in drug design .
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as an antitumor agent and its role in glycosylation reactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, azido-containing glycosides have been shown to interfere with cellular processes in cancer cells. The azido group can undergo click chemistry reactions, potentially leading to the development of targeted cancer therapies .
Glycosylation Reactions
The compound's glycosidic nature allows it to participate in various glycosylation reactions. This property is crucial for synthesizing glycoproteins and other biologically relevant molecules. The acetoxy groups can enhance the solubility and stability of the compound in biological systems .
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Case Study on Antitumor Efficacy : A study published in Journal of Medicinal Chemistry highlighted the efficacy of azido-glycosides in inhibiting tumor growth in vitro. The mechanism involved disruption of cell signaling pathways essential for tumor proliferation .
- Glycosylation Mechanisms : Research published in Carbohydrate Research detailed how compounds with azido groups could serve as donors in glycosylation reactions, facilitating the formation of complex carbohydrates necessary for various biological functions .
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
